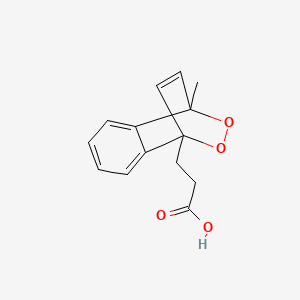
Cyclosporin F
Descripción general
Descripción
Cyclosporin F is a cyclic peptide belonging to the cyclosporine family, which is known for its immunosuppressive properties. Cyclosporines are produced by the fungus Tolypocladium inflatum and are widely used in medicine to prevent organ transplant rejection and treat autoimmune diseases. This compound, like other cyclosporines, exhibits a unique structure that contributes to its biological activity.
Aplicaciones Científicas De Investigación
Cyclosporin F has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and cyclization reactions.
Biology: Investigated for its role in modulating immune responses and its effects on various cell types.
Medicine: Explored for its potential in treating autoimmune diseases, preventing organ transplant rejection, and as a lead compound for developing new immunosuppressive drugs.
Industry: Utilized in the development of drug delivery systems and formulations to enhance the bioavailability and efficacy of cyclosporines.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cyclosporines involves the formation of a cyclic peptide structure. The process typically starts with the preparation of the individual amino acids, followed by their sequential coupling to form the peptide chain. The key steps include:
Synthesis of Amino Acids: The amino acids used in cyclosporine synthesis are often prepared through various organic synthesis methods, including asymmetric synthesis to ensure the correct stereochemistry.
Peptide Coupling: The amino acids are coupled using peptide coupling reagents such as triphosgene (BTC) to form the linear peptide chain.
Cyclization: The linear peptide is then cyclized to form the cyclic structure characteristic of cyclosporines.
Industrial Production Methods: Industrial production of cyclosporines involves fermentation processes using the fungus Tolypocladium inflatum. The fermentation broth is extracted, and the cyclosporines are purified using chromatographic techniques. The process is optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Cyclosporin F undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups, altering the biological activity of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used in substitution reactions, often under mild conditions to preserve the integrity of the cyclic peptide.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, each with potentially different biological activities.
Comparación Con Compuestos Similares
Cyclosporin A: The most well-known and widely used cyclosporine, primarily used for its immunosuppressive properties.
Cyclosporin B: Another member of the cyclosporine family with similar immunosuppressive effects.
Cyclosporin C: Known for its distinct structural features and biological activity.
Uniqueness of Cyclosporin F: this compound is unique due to its specific amino acid sequence and structural conformation, which contribute to its distinct biological activity. Compared to other cyclosporines, this compound may exhibit different pharmacokinetic properties and immunosuppressive potency, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-33-[(E,2R)-2-methylhex-4-enyl]-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H111N11O11/c1-25-27-28-41(15)33-47-55(77)65-44(26-2)58(80)67(18)34-50(74)68(19)45(29-35(3)4)56(78)66-51(39(11)12)61(83)69(20)46(30-36(5)6)54(76)63-42(16)53(75)64-43(17)57(79)71(22)48(31-37(7)8)59(81)72(23)49(32-38(9)10)60(82)73(24)52(40(13)14)62(84)70(47)21/h25,27,35-49,51-52H,26,28-34H2,1-24H3,(H,63,76)(H,64,75)(H,65,77)(H,66,78)/b27-25+/t41-,42+,43-,44+,45+,46+,47+,48+,49+,51+,52+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGBSKIQPUCELM-YBAOVNABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)CC(C)CC=CC)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)C[C@H](C)C/C=C/C)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H111N11O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1186.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83574-28-1 | |
| Record name | Cyclosporin F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083574281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOSPORIN F | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I11WBT5G38 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-chlorophenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea](/img/structure/B1253653.png)
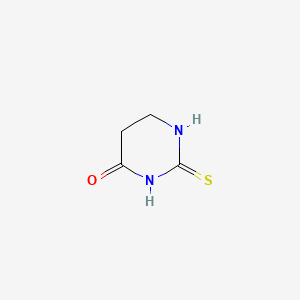


![methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate](/img/structure/B1253659.png)
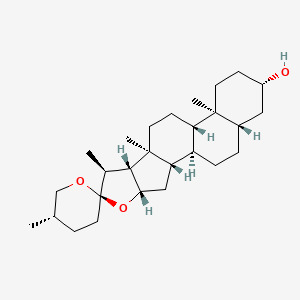

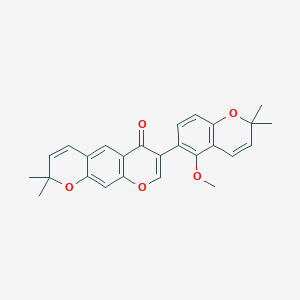
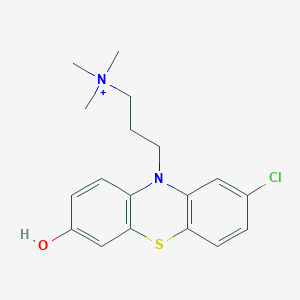

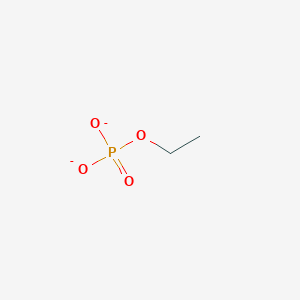
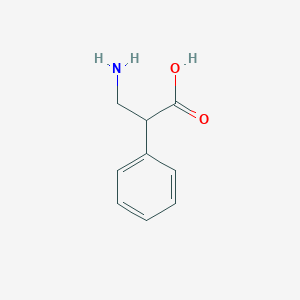
![(2R)-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,5S,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1253675.png)
